molecular formula C13H13F2NO3 B1379656 Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate CAS No. 1283720-88-6

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B1379656
CAS No.: 1283720-88-6
M. Wt: 269.24 g/mol
InChI Key: ZXYASFDYICUYRF-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 2375195-99-4) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₅F₂NO₄ and a molecular weight of 287.26 g/mol . It exists as a hydrate, which may influence its solubility and stability. The compound is characterized by a piperidine ring substituted with two fluorine atoms at the 3-position, a ketone group at the 4-position, and a benzyloxycarbonyl (Cbz) protecting group at the 1-position.

Properties

IUPAC Name

benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYASFDYICUYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate serves as a building block in the synthesis of complex molecules. It is particularly valuable in pharmaceutical development, where it can be used to create new drug candidates or modify existing ones .

Biology

Research is ongoing to understand the biological activity of this compound. It has been studied for its potential effects on various enzymes and receptors , which could lead to insights into its mechanism of action and therapeutic applications. Interaction studies focus on its binding affinities to specific targets, which are crucial for elucidating its biological effects.

Medicine

The compound is being investigated for its potential as a therapeutic agent , especially in treating neurological disorders. Preliminary studies suggest that it may influence pathways related to neuroprotection or neurodegeneration.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for industrial applications where specific chemical characteristics are required .

Case Study 1: Pharmaceutical Development

A recent study explored the use of this compound in synthesizing novel γ-lactams. The research highlighted its efficiency as a catalyst in reactions involving nickel, demonstrating good substrate tolerance and reaction efficiency.

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested that this compound might modulate enzyme activity, offering potential avenues for drug development targeting metabolic disorders.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyStudied for enzyme/receptor interactions
MedicinePotential therapeutic agent for neurological disorders
IndustryUsed as an intermediate in specialty chemical production

Mechanism of Action

The mechanism of action of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and oxo groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate:

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS: 1226495-16-4)
  • Substitutions : Difluoro groups at the 4-position instead of 3,3-difluoro; lacks the 4-oxo group.
  • Molecular Weight : 255.25 g/mol.
  • The 4,4-difluoro substitution may alter ring conformation compared to the 3,3-difluoro analogue .
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS: 845256-59-9)
  • Substitutions : Single fluorine at the 3-position instead of two.
  • Molecular Weight : 251.25 g/mol.
  • Key Differences: The monofluoro substitution reduces steric and electronic effects compared to the difluoro analogue. This may impact binding affinity in medicinal chemistry applications or alter metabolic stability .
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 473838-66-3)
  • Substitutions : Methyl groups replace fluorine atoms at the 3-position.
  • Molecular Weight : 275.32 g/mol.
  • The lack of fluorine may reduce metabolic resistance in vivo .
Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1334417-71-8)
  • Substitutions : Additional ethoxy-oxoethyl group at the 4-position.
  • Molecular Weight : 357.34 g/mol.
  • Key Differences : The ethoxy-oxoethyl side chain introduces a reactive ester group, enabling further functionalization. This compound may exhibit increased hydrophobicity compared to the simpler 4-oxo derivative .

Physicochemical and Functional Comparisons

Compound (CAS) Molecular Weight Substitutions Key Functional Groups Potential Applications
2375195-99-4 (Target) 287.26 3,3-difluoro, 4-oxo Ketone, Cbz, Fluorine Drug intermediates, enzyme inhibitors
1226495-16-4 255.25 4,4-difluoro Cbz, Fluorine Fluorinated scaffolds for PET ligands
845256-59-9 251.25 3-fluoro, 4-oxo Ketone, Cbz, Fluorine Reactive intermediates in synthesis
473838-66-3 275.32 3,3-dimethyl, 4-oxo Ketone, Cbz, Methyl Sterically hindered catalysts
1334417-71-8 357.34 3,3-difluoro, 4-ester Ester, Cbz, Fluorine Prodrug development, esterase probes
Key Observations:

Fluorine vs.

Ketone vs. Ester Groups : The 4-oxo group in the target compound offers a reactive site for reductions (e.g., to alcohols) or nucleophilic additions, while the ester in CAS 1334417-71-8 provides hydrolytic lability for prodrug strategies .

Biological Activity

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention for its unique chemical structure and potential biological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C10_{10}H10_{10}F2_2N\O4_4
  • Molecular Weight : Approximately 269.24 g/mol
  • Functional Groups : The presence of difluorinated groups significantly alters its chemical reactivity and biological activity compared to other piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound is believed to exhibit inhibitory or modulatory effects on various biological pathways, which can be beneficial in therapeutic contexts.

Potential Mechanisms Include:

  • Dopamine Receptor Modulation : Research has indicated that piperidine derivatives can act as antagonists for dopamine receptors, particularly D4R, which is implicated in neurological disorders such as Parkinson's disease .
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, influencing processes such as inflammation and pain response .

Antagonistic Properties

This compound has been studied for its potential as a selective antagonist for dopamine receptors. In vitro studies have shown that modifications in the piperidine structure can enhance receptor selectivity and potency .

Case Studies

  • Dopamine D4 Receptor Antagonism : A study reported the discovery of new piperidine scaffolds that showed significant antagonistic activity against the D4 receptor. Compounds similar to Benzyl 3,3-difluoro-4-oxopiperidine demonstrated improved stability and selectivity compared to previously known antagonists .
  • Inflammatory Disease Models : In preclinical models, derivatives of this compound exhibited anti-inflammatory effects, suggesting potential applications in treating conditions associated with chronic inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and properties of this compound compared to similar compounds:

Compound NameMolecular WeightBiological ActivityNotes
This compound269.24 g/molD4R antagonistEnhanced stability and selectivity
Benzyl 3-amino-4-oxopiperidine-1-carboxylate245.27 g/molModerate D4R activityLess selective than difluorinated variant
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate253.28 g/molLow D4R activityStructural similarity but reduced efficacy

Q & A

Q. What are the established synthetic routes for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves introducing fluorine atoms into the piperidine ring followed by carboxylation. A common approach is:

  • Step 1 : Start with 4-oxopiperidine. Fluorination at the 3,3-positions can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature).
  • Step 2 : Protect the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the pure product.
    Key Considerations :
  • Monitor fluorination efficiency via 19F^{19}\text{F} NMR.
  • Optimize stoichiometry to avoid over-fluorination or side reactions.
  • Yield improvements (~60–75%) are achieved by slow addition of fluorinating agents and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Confirm the presence of difluoro groups (split signals in 19F^{19}\text{F} NMR) and the benzyl ester (aromatic protons at ~7.3 ppm, CH2_2O at ~5.1 ppm).
  • IR Spectroscopy : Verify the carbonyl stretch (C=O) at ~1700–1750 cm1^{-1} and C-F stretches at ~1100–1200 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and fluorine placement. Use SHELXTL or similar software for refinement .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if handling powders in unventilated areas.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste.
  • Storage : Keep in a dark, dry environment at 2–8°C under nitrogen to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence the compound’s electronic and steric properties in reactions?

Methodological Answer:

  • Electronic Effects : The electronegative fluorine atoms withdraw electron density via inductive effects, polarizing the adjacent carbonyl group and increasing its electrophilicity. This enhances reactivity in nucleophilic acyl substitutions.
  • Steric Effects : The difluoro groups create a rigid, planar geometry at C3, potentially hindering axial attack in stereoselective reactions.
  • Analytical Validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and compare with non-fluorinated analogs. Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without fluorine) can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-reference bioassay results (e.g., IC50_{50} values) with structural analogs (see table below) to identify trends.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Meta-Analysis : Use tools like ChemBL or PubChem BioAssay to aggregate data and perform statistical validation.
Analog Modification Reported Activity
Benzyl 4-oxopiperidine-1-carboxylateNo fluorineLower enzyme inhibition
3-Fluoro derivativeMonofluoro at C3Moderate cytotoxicity
3,3-Difluoro derivative (target)Difluoro at C3Enhanced selectivity

Q. How can computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • Software Tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic half-life and cytochrome P450 interactions.
  • Key Parameters :
    • Lipophilicity (LogP) : Calculated via Molinspiration. Higher LogP may correlate with slower clearance.
    • Hydrogen Bonding : Assess potential for Phase II conjugation (e.g., glucuronidation).
  • Validation : Compare predictions with in vitro liver microsome assays (e.g., rat/human hepatocytes) to refine models .

Q. What crystallographic challenges arise when determining its structure, and how are they addressed?

Methodological Answer:

  • Challenges : Low crystal quality due to fluorine’s high electron density and potential disorder in the benzyl group.
  • Solutions :
    • Cryocooling : Collect data at 100 K to reduce thermal motion.
    • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
    • High-Resolution Synchrotron Data : Resolve fluorine positions via anomalous scattering (e.g., λ = 0.7 Å).
  • Example : A related compound (CAS: 1644667-45-7) required iterative refinement of anisotropic displacement parameters for fluorine atoms .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : The ester group hydrolyzes to carboxylic acid, confirmed by 1H^{1}\text{H} NMR (disappearance of benzyl CH2_2 signal).
  • Basic Conditions (pH > 10) : Rapid hydrolysis occurs, releasing CO2_2 and forming the piperidine salt.
  • Stability Assay Protocol :
    • Prepare solutions in buffers (pH 1–13).
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm.
    • Calculate half-life (t1/2_{1/2}) using first-order kinetics.
      Result : Maximum stability observed at pH 6–7 (t1/2_{1/2} > 48 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

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